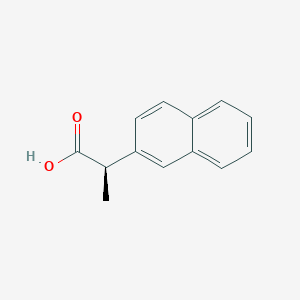![molecular formula C22H19F3N2O B13574983 7,8-difluoro-N-[1-(4-fluorophenyl)-4-methylpent-4-en-2-yl]quinoline-3-carboxamide](/img/structure/B13574983.png)
7,8-difluoro-N-[1-(4-fluorophenyl)-4-methylpent-4-en-2-yl]quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-difluoro-N-[1-(4-fluorophenyl)-4-methylpent-4-en-2-yl]quinoline-3-carboxamide is a fluorinated quinoline derivative. Fluorinated quinolines are known for their significant biological activities, including antibacterial, antineoplastic, and antiviral properties . The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-difluoro-N-[1-(4-fluorophenyl)-4-methylpent-4-en-2-yl]quinoline-3-carboxamide involves multiple steps, including cyclization, cycloaddition reactions, and nucleophilic substitution of fluorine atoms . Specific reaction conditions and reagents used in these steps are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7,8-difluoro-N-[1-(4-fluorophenyl)-4-methylpent-4-en-2-yl]quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the formation of new quinoline derivatives with different substituents .
Wissenschaftliche Forschungsanwendungen
7,8-difluoro-N-[1-(4-fluorophenyl)-4-methylpent-4-en-2-yl]quinoline-3-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of materials with unique properties, such as liquid crystals and dyes.
Wirkmechanismus
The mechanism of action of 7,8-difluoro-N-[1-(4-fluorophenyl)-4-methylpent-4-en-2-yl]quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms enhances its binding affinity to target enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluorinated quinolines, such as:
7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Flosequinan: A drug used for treating heart diseases.
Uniqueness
7,8-difluoro-N-[1-(4-fluorophenyl)-4-methylpent-4-en-2-yl]quinoline-3-carboxamide is unique due to its specific fluorination pattern and the presence of a carboxamide group, which may contribute to its distinct biological activities and properties .
Eigenschaften
Molekularformel |
C22H19F3N2O |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
7,8-difluoro-N-[1-(4-fluorophenyl)-4-methylpent-4-en-2-yl]quinoline-3-carboxamide |
InChI |
InChI=1S/C22H19F3N2O/c1-13(2)9-18(10-14-3-6-17(23)7-4-14)27-22(28)16-11-15-5-8-19(24)20(25)21(15)26-12-16/h3-8,11-12,18H,1,9-10H2,2H3,(H,27,28) |
InChI-Schlüssel |
AHEDDBLBTCMJEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC(CC1=CC=C(C=C1)F)NC(=O)C2=CN=C3C(=C2)C=CC(=C3F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13574907.png)
![(3aS,6aS)-Hexahydro-2H-furo[3,2-b]pyrrole](/img/structure/B13574909.png)
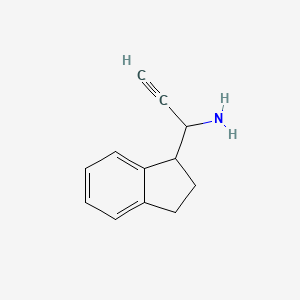
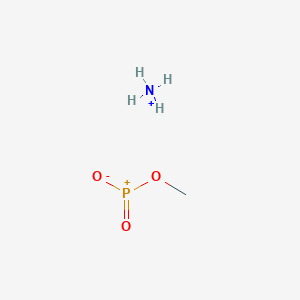

![1,5-Dioxaspiro[2.4]heptan-7-ol](/img/structure/B13574933.png)
![Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13574946.png)
![2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}aceticacid](/img/structure/B13574969.png)
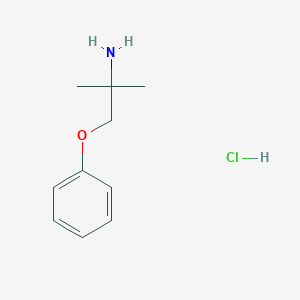
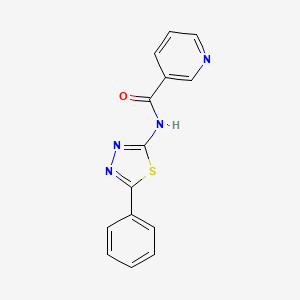
![tert-Butyl (7-(hydroxymethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13574984.png)
